molecular formula C13H21NO4 B2960759 (1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid CAS No. 2416218-27-2

(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid

Cat. No.: B2960759
CAS No.: 2416218-27-2
M. Wt: 255.314
InChI Key: SIRIUJBYRLGXJF-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of natural products containing highly strained trans-fused bicyclo [3.3.0]octane ring systems, which are similar to the ring system in the given compound, is a challenging task due to high strain energy . There are very few approaches to synthesize these molecules .


Molecular Structure Analysis

Detailed molecular structure analysis of the compound is not available in the sources I found .


Physical and Chemical Properties Analysis

Some physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be found on ChemicalBook .

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which is similar in structure to the requested compound, has been synthesized and characterized. This chiral cyclic amino acid ester was synthesized without using chiral catalysts or enzymes and characterized using NMR spectroscopy and high-resolution mass spectrometry. Its structure was determined via X-ray diffraction analysis, revealing an orthorhombic space group and a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups (Moriguchi et al., 2014).

Conformational Analysis

  • Research on the synthesis of conformationally rigid analogues of amino acids, like 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyc- lo(3.2.1)octane-1,5-dicarboxylic acid, involves creating compounds with a similar 8-azabicyclo[3.2.1]octane skeleton. These studies are crucial for understanding the structural requirements of bioactive molecules (Kubyshkin et al., 2009).

Dipeptide Isosteres

  • 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and α-amino acids, are described as conformationally constrained dipeptide isosteres. These compounds serve as models for understanding the role of molecular conformation in bioactive molecules and provide a foundation for designing novel peptidomimetics (Guarna et al., 1999).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the sources I found .

Future Directions

The synthesis of natural products containing highly strained trans-fused bicyclo [3.3.0]octane ring systems has been a focus of recent research . This field is expected to see more advancements in the future .

Properties

IUPAC Name

(1R,7R,8R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-5-4-6-8-9(10(8)14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRIUJBYRLGXJF-OPRDCNLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC2C1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]2[C@@H]1[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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